[(10R,13S)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate
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Overview
Description
[(10R,13S)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate is a complex organic compound with a steroidal structure. This compound is characterized by its intricate arrangement of carbon rings and functional groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(10R,13S)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate involves multiple steps, typically starting from simpler steroidal precursors. One common method involves the acetylation of a hydroxyl group at the 17th position of the steroidal backbone. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and the monitoring of reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
[(10R,13S)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of ester or ether derivatives .
Scientific Research Applications
[(10R,13S)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(10R,13S)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This modulation can result in anti-inflammatory effects, inhibition of cell proliferation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-(dibromomethylidene)-10,13-dimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
- [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate
Uniqueness
[(10R,13S)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C23H30O4 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[(10R,13S)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h7,10,13,18-20H,5-6,8-9,11-12H2,1-4H3/t18?,19?,20?,21-,22-,23?/m0/s1 |
InChI Key |
HROBKIGWGPCEDS-WTUWNYANSA-N |
Isomeric SMILES |
CC(=O)C1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)C=C[C@]34C)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C |
Origin of Product |
United States |
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